![molecular formula C22H21NO4 B4264812 N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide](/img/structure/B4264812.png)
N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide
Overview
Description
N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide, also known as DPHA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPHA is a member of the diphenylacetic acid family of compounds and has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide is not fully understood. However, it is believed that N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide exerts its therapeutic effects by modulating various signaling pathways. Studies have shown that N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide also activates the Nrf2 signaling pathway, which is involved in the regulation of antioxidant response.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide reduces the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide has also been found to reduce oxidative stress and improve antioxidant status in animal models of oxidative stress. In addition, N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide has been found to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide in lab experiments is its low toxicity. N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide has been found to exhibit low toxicity in animal models, making it a safe compound for use in lab experiments. However, one of the limitations of using N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide in lab experiments is its poor solubility in water. This can make it difficult to administer N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide to animal models in a standardized manner.
Future Directions
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide. One potential future direction is the development of novel formulations of N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide that improve its solubility in water. This could make it easier to administer N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide to animal models in a standardized manner. Another potential future direction is the study of N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide in combination with other compounds. Studies have shown that N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide exhibits synergistic effects with other compounds, such as curcumin, in reducing inflammation and oxidative stress. Finally, further studies are needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide and its potential therapeutic applications in various diseases.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide has been extensively studied for its therapeutic potential in various diseases. Studies have shown that N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide has been found to exhibit antitumor properties by inducing cell cycle arrest and apoptosis in cancer cells.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-26-18-13-14-19(20(15-18)27-2)23-21(24)22(25,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,25H,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQKEFLUICCIFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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